molecular formula C13H12Cl2F3N3O4S2 B2955505 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide CAS No. 2085690-78-2

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide

Cat. No.: B2955505
CAS No.: 2085690-78-2
M. Wt: 466.27
InChI Key: LNAGYAIHOGXFFG-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide is a sulfonamide-functionalized pyrrole derivative with a highly substituted aromatic core. Its molecular formula is C₁₃H₁₀Cl₂F₃N₃O₄S₂, featuring a 2,6-dichloro-4-(trifluoromethyl)phenyl group attached to the pyrrole ring and two dimethyl-sulfonamide substituents at the 2- and 5-positions.

Key physicochemical properties (predicted or inferred from analogs):

  • Molecular weight: ~439.25 g/mol (calculated).
  • Density: ~1.6 g/cm³ (based on sulfonamide analogs with similar halogenation) .
  • Boiling point: Likely >400°C due to high molecular weight and polar substituents .

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-N,5-N-dimethylpyrrole-2,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2F3N3O4S2/c1-19-26(22,23)10-3-4-11(27(24,25)20-2)21(10)12-8(14)5-7(6-9(12)15)13(16,17)18/h3-6,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAGYAIHOGXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with sulfonamide groups and a dichloro-trifluoromethyl phenyl moiety. The presence of fluorine atoms is known to enhance biological activity due to their electronegative nature and the stability they confer to the carbon-fluorine bond .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds containing sulfonamide groups often act as inhibitors of various enzymes, including carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways in target organisms .
  • Antimicrobial Properties : Studies have shown that related compounds exhibit significant antibacterial and antifungal activities. The presence of the trifluoromethyl group is particularly noted for enhancing these effects due to increased lipophilicity and membrane permeability .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing starting materials such as 2,6-dichloro-4-(trifluoromethyl)aniline and appropriate sulfonyl chlorides under basic conditions leads to the formation of the desired pyrrole structure.
  • Functional Group Modifications : Subsequent modifications can introduce additional substituents necessary for enhancing biological activity.

Antimicrobial Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising alternative for treating bacterial infections .

Anticancer Research

In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntibacterialE. coliMIC = 8 µg/mL
AntibacterialS. aureusMIC = 16 µg/mL
AnticancerHuman breast cancer cellsInduces apoptosis
Enzyme InhibitionCarbonic anhydraseCompetitive inhibition

Comparison with Similar Compounds

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide

  • Molecular formula : C₁₂H₉Cl₂F₃N₂O₂S .
  • Key differences : Lacks the second dimethyl-sulfonamide group at position 5, reducing molecular weight (373.18 g/mol) and polarity.
  • Applications : While specific data is unavailable, structurally related sulfonamides like metosulam (N-(2,6-dichloro-3-methylphenyl)-triazolopyrimidine-sulfonamide) are herbicides targeting acetolactate synthase (ALS) in weeds .

Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

  • Molecular formula: C₁₀H₄Cl₂FNO₂ .
  • Key differences : Replaces sulfonamides with a dione moiety, altering reactivity and bioactivity.
  • Applications : Fungicide used against Botrytis and Sclerotinia spp. .

Halogenated Aryl Sulfonamides in Agrochemicals

Diclosulam (N-(2,6-dichlorophenyl)-triazolo-pyrimidine-sulfonamide)

  • Molecular formula : C₁₃H₁₀Cl₂F₃N₅O₂S .
  • Key differences : Features a triazolopyrimidine core instead of pyrrole, enhancing herbicidal activity via ALS inhibition.
  • Applications : Pre-emergence herbicide for soybeans and peanuts .

Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-thiazolecarboxamide)

  • Molecular formula : C₁₃H₆Br₂F₃N₂O₂S .
  • Key differences : Bromine substituents and carboxamide group confer distinct steric and electronic properties.
  • Applications : Fungicide targeting Rhizoctonia solani in rice .

Research Implications and Gaps

  • Bioactivity: The dual sulfonamide groups in the target compound may enhance binding to ALS or other enzymatic targets compared to mono-sulfonamide analogs, but empirical data is lacking.
  • Environmental Impact : High halogen content raises concerns about bioaccumulation, necessitating ecotoxicological studies .
  • Synthetic Optimization : Modifications to the pyrrole core (e.g., introducing morpholine-ethoxy groups, as in EP 4 374 877 A2 ) could improve solubility or target specificity.

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